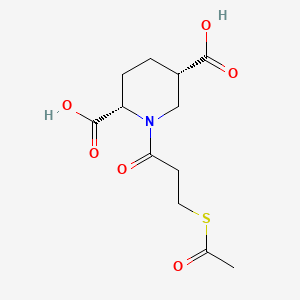![molecular formula C7H10ClN3O B14361556 1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride CAS No. 91711-44-3](/img/structure/B14361556.png)
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C7H10ClN3O It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Métodos De Preparación
The synthesis of 1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with hydrazine and formaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride has several scientific research applications:
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mecanismo De Acción
The mechanism of action of 1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
Methylpyridinium chloride: This compound is similar in structure but has different substituents, leading to variations in reactivity and applications.
Pyridinium chloride: Another related compound with distinct chemical properties and uses.
Nicotinamide adenine dinucleotide (NAD+): A biologically relevant pyridinium compound involved in redox reactions and cellular metabolism.
Propiedades
Número CAS |
91711-44-3 |
|---|---|
Fórmula molecular |
C7H10ClN3O |
Peso molecular |
187.63 g/mol |
Nombre IUPAC |
pyridin-1-ium-1-ylmethyl methanehydrazonate;chloride |
InChI |
InChI=1S/C7H10N3O.ClH/c8-9-6-11-7-10-4-2-1-3-5-10;/h1-6H,7-8H2;1H/q+1;/p-1 |
Clave InChI |
PZVNHUZKXBDYIR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)COC=NN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


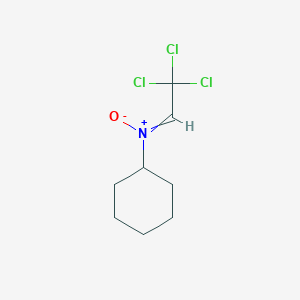
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)


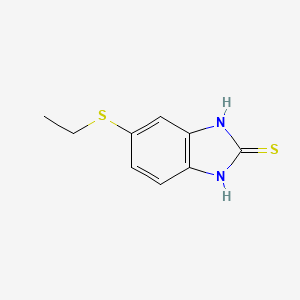
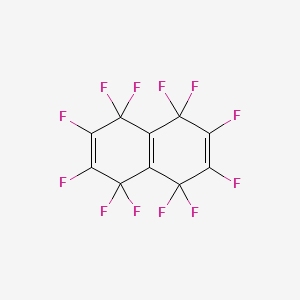

![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
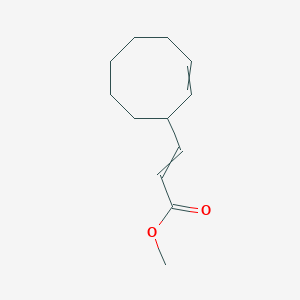
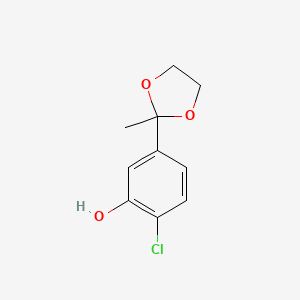
-lambda~5~-phosphane](/img/structure/B14361554.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
